15-deoxy-Delta12,14-Prostaglandin A1
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Overview
Description
15-deoxy-Delta12,14-Prostaglandin A1 is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring and a heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-deoxy-Delta12,14-Prostaglandin A1 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the oct-2-enylidene group: This step may involve aldol condensation or similar reactions to introduce the enylidene group.
Attachment of the heptanoic acid chain: This can be done through esterification or amidation reactions, depending on the starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalysis: Using catalysts to speed up reactions and improve efficiency.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
15-deoxy-Delta12,14-Prostaglandin A1 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert double bonds to single bonds, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, potentially modifying the compound’s reactivity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
15-deoxy-Delta12,14-Prostaglandin A1 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 15-deoxy-Delta12,14-Prostaglandin A1 involves its interaction with specific molecular targets and pathways. This compound may:
Bind to enzymes or receptors: Modulating their activity and affecting cellular processes.
Alter gene expression: Influencing the production of proteins and other biomolecules.
Disrupt cellular membranes: Affecting cell integrity and function.
Comparison with Similar Compounds
Similar Compounds
Fmoc-7-amino-heptanoic acid: An alkane chain with terminal Fmoc-protected amine and carboxylic acid groups.
7-(Fmoc-amino)heptanoic acid: Used as pharmaceutical intermediates.
Uniqueness
15-deoxy-Delta12,14-Prostaglandin A1 is unique due to its specific structure, which combines a cyclopentene ring with an enylidene group and a heptanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
7-[(2E)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6,9,12,15-16,18H,2-5,7-8,10-11,13-14H2,1H3,(H,22,23)/b9-6+,17-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOCIRJMPUHXRM-YIERNNEGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C=CC(=O)C1CCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/1\C=CC(=O)C1CCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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